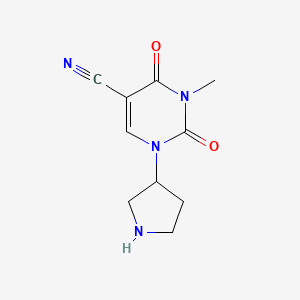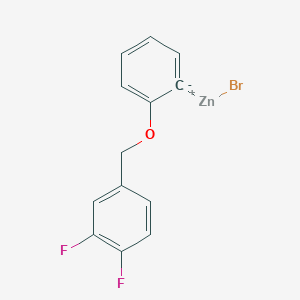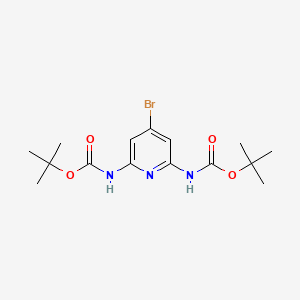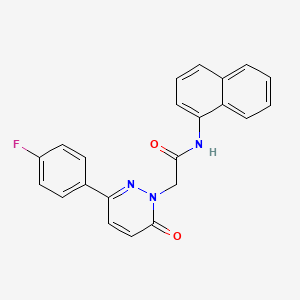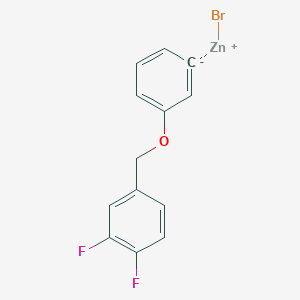
3-(3',4'-DifluorobenZyloxy)phenylZinc bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3’,4’-Difluorobenzyloxy)phenylzinc bromide, 0.25 M in tetrahydrofuran (THF), is an organozinc compound widely used in organic synthesis. This compound is particularly valuable in cross-coupling reactions, where it serves as a nucleophile. The presence of the difluorobenzyloxy group enhances its reactivity and selectivity in various chemical transformations.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3’,4’-Difluorobenzyloxy)phenylzinc bromide typically involves the reaction of 3-(3’,4’-Difluorobenzyloxy)bromobenzene with zinc in the presence of a suitable catalyst. The reaction is carried out in tetrahydrofuran (THF) as the solvent, which stabilizes the organozinc compound. The general reaction scheme is as follows:
3−(3′,4′−Difluorobenzyloxy)bromobenzene+Zn→3−(3′,4′−Difluorobenzyloxy)phenylzincbromide
Industrial Production Methods
In an industrial setting, the production of 3-(3’,4’-Difluorobenzyloxy)phenylzinc bromide involves large-scale reactors and continuous flow systems to ensure consistent quality and yield. The process is optimized for high efficiency, with careful control of reaction parameters such as temperature, pressure, and concentration of reactants.
Analyse Des Réactions Chimiques
Types of Reactions
3-(3’,4’-Difluorobenzyloxy)phenylzinc bromide undergoes various types of reactions, including:
Oxidation: The compound can be oxidized to form corresponding phenols or quinones.
Reduction: It can be reduced to form the corresponding hydrocarbons.
Substitution: The compound is highly reactive in nucleophilic substitution reactions, particularly in cross-coupling reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Palladium or nickel catalysts are often employed in cross-coupling reactions, with conditions typically involving mild temperatures and inert atmospheres.
Major Products
Oxidation: Phenols, quinones
Reduction: Hydrocarbons
Substitution: Various substituted aromatic compounds
Applications De Recherche Scientifique
3-(3’,4’-Difluorobenzyloxy)phenylzinc bromide is used in a wide range of scientific research applications:
Chemistry: It is a key reagent in the synthesis of complex organic molecules, particularly in the pharmaceutical industry.
Biology: The compound is used in the modification of biomolecules for research purposes.
Medicine: It plays a role in the development of new drugs and therapeutic agents.
Industry: The compound is used in the production of advanced materials and specialty chemicals.
Mécanisme D'action
The mechanism by which 3-(3’,4’-Difluorobenzyloxy)phenylzinc bromide exerts its effects involves the formation of a reactive organozinc intermediate. This intermediate can participate in various chemical reactions, such as nucleophilic addition and substitution. The difluorobenzyloxy group enhances the reactivity of the compound by stabilizing the transition state and facilitating the formation of the desired products.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(3’,4’-Dichlorobenzyloxy)phenylzinc bromide
- 3-(3’,4’-Dimethoxybenzyloxy)phenylzinc bromide
- 3-(3’,4’-Difluorophenyl)zinc bromide
Uniqueness
3-(3’,4’-Difluorobenzyloxy)phenylzinc bromide is unique due to the presence of the difluorobenzyloxy group, which imparts distinct reactivity and selectivity in chemical reactions. This makes it particularly valuable in the synthesis of complex organic molecules, where precise control over reaction outcomes is essential.
Propriétés
Formule moléculaire |
C13H9BrF2OZn |
|---|---|
Poids moléculaire |
364.5 g/mol |
Nom IUPAC |
bromozinc(1+);1,2-difluoro-4-(phenoxymethyl)benzene |
InChI |
InChI=1S/C13H9F2O.BrH.Zn/c14-12-7-6-10(8-13(12)15)9-16-11-4-2-1-3-5-11;;/h1-2,4-8H,9H2;1H;/q-1;;+2/p-1 |
Clé InChI |
FFBOVYYUVUBTKS-UHFFFAOYSA-M |
SMILES canonique |
C1=C[C-]=CC(=C1)OCC2=CC(=C(C=C2)F)F.[Zn+]Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Amino-6-cyclopropylthieno[2,3-b]pyridine-2,4-dicarboxylic acid](/img/structure/B14882249.png)
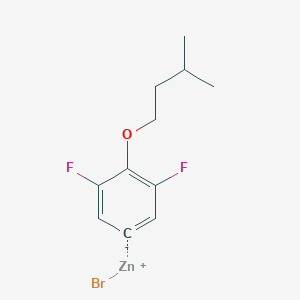
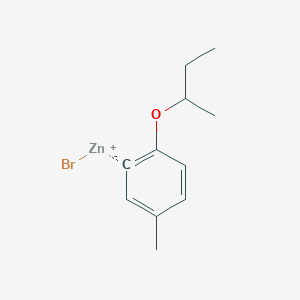
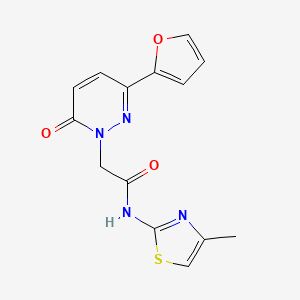
![pentyl N-[1-[(2R,4R,5R)-3,4-dihydroxy-5-methyloxolan-2-yl]-5-fluoro-2-oxopyrimidin-4-yl]carbamate](/img/structure/B14882272.png)
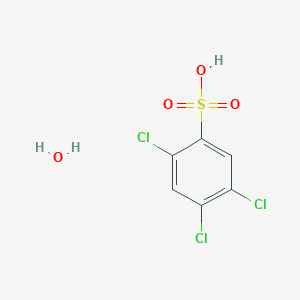
![7-Methyl-7-azaspiro[4.5]decane-1,6-dione](/img/structure/B14882280.png)

![4-{[(2Z)-3-(bicyclo[2.2.1]hept-2-yl)-5-(2-chlorobenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid](/img/structure/B14882286.png)
